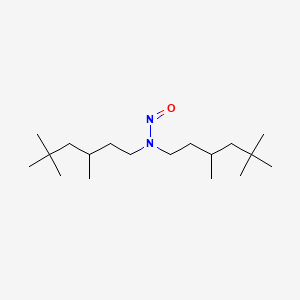![molecular formula C8H16O3-2 B589557 4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER CAS No. 135463-06-8](/img/new.no-structure.jpg)
4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX4ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER is a complex organic compound with the molecular formula C70H100O14 and a molecular weight of 1165.53 g/mol . This compound belongs to the calixarene family, which is known for its unique cup-like structure that can encapsulate various guest molecules. The presence of tert-butyl groups and acetic acid esters enhances its solubility and stability, making it a valuable compound in various scientific research applications.
Métodos De Preparación
The synthesis of 4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX4ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the calixarene core, which involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions.
Functionalization: The calixarene core is then functionalized with acetic acid groups through esterification reactions using acetic anhydride and a suitable catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity
Análisis De Reacciones Químicas
4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX4ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using appropriate nucleophiles
Aplicaciones Científicas De Investigación
4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX4ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER has a wide range of applications in scientific research, including:
Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and host-guest interactions.
Biology: The compound is employed in the development of biosensors and drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the development of advanced materials, such as molecular sieves and catalysts, due to its ability to selectively bind and release specific molecules
Mecanismo De Acción
The mechanism of action of 4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX4ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER involves its ability to form host-guest complexes with various molecules. The calixarene core provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, leading to enhanced stability, solubility, and reactivity .
Comparación Con Compuestos Similares
4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX4ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER can be compared with other similar compounds, such as:
- Calix 4arene : The parent compound of the calixarene family, which lacks the functionalization with acetic acid esters and tert-butyl groups, making it less soluble and stable compared to the tetra-tert-butyl ester derivative .
- Cyclodextrins : These are cyclic oligosaccharides with a similar ability to form host-guest complexes, but they differ in their structural composition and solubility properties .
4,4’-Di-tert-butyl-2,2’-bipyridyl: This compound also contains tert-butyl groups and is used in coordination chemistry and catalysis.
Propiedades
Número CAS |
135463-06-8 |
|---|---|
Fórmula molecular |
C8H16O3-2 |
Peso molecular |
160.213 |
Nombre IUPAC |
1-ethoxy-2-(2-ethoxyethoxy)ethane |
InChI |
InChI=1S/C8H16O3/c1-3-9-5-7-11-8-6-10-4-2/h1-8H2/q-2 |
Clave InChI |
XCAAURSTMPZHLV-UHFFFAOYSA-N |
SMILES |
[CH2-]COCCOCCOC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)


![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)

